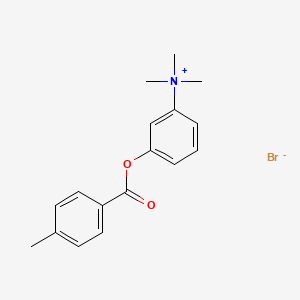
3-(p-Toluoyloxy)phenyltrimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Toluoyloxy)phenyltrimethylammonium bromide: is a quaternary ammonium compound that has found applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. This compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Toluoyloxy)phenyltrimethylammonium bromide typically involves the reaction of p-toluic acid with phenyltrimethylammonium bromide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitution, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted ammonium compounds.
科学研究应用
Chemistry: 3-(p-Toluoyloxy)phenyltrimethylammonium bromide is used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: In biological research, this compound is used as a biochemical reagent for studying enzyme kinetics and protein interactions. It is also utilized in the preparation of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its reactivity and stability make it a valuable building block for drug development.
Industry: In industrial applications, this compound is used as an additive in the production of polymers and as a stabilizer in various chemical processes. It is also employed in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(p-Toluoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its quaternary ammonium structure allows it to participate in a wide range of chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones.
相似化合物的比较
- Phenyltrimethylammonium bromide
- Benzyltrimethylammonium bromide
- Tetraethylammonium bromide
Comparison:
- Phenyltrimethylammonium bromide: Similar in structure but lacks the p-toluoyloxy group, making it less reactive in certain esterification reactions.
- Benzyltrimethylammonium bromide: Contains a benzyl group instead of the p-toluoyloxy group, leading to different reactivity and applications.
- Tetraethylammonium bromide: Lacks the aromatic ring, resulting in different chemical properties and uses.
Uniqueness: 3-(p-Toluoyloxy)phenyltrimethylammonium bromide is unique due to the presence of the p-toluoyloxy group, which enhances its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to perform.
属性
CAS 编号 |
63951-42-8 |
|---|---|
分子式 |
C17H20BrNO2 |
分子量 |
350.2 g/mol |
IUPAC 名称 |
trimethyl-[3-(4-methylbenzoyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c1-13-8-10-14(11-9-13)17(19)20-16-7-5-6-15(12-16)18(2,3)4;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
XWMWUNNOHGBMRT-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


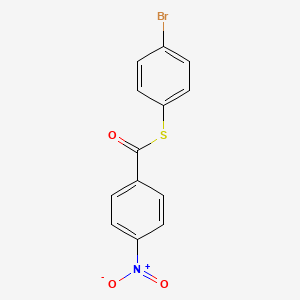
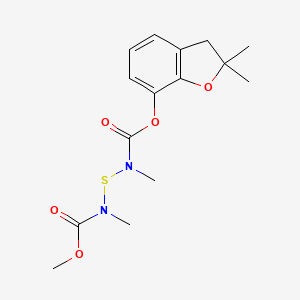
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
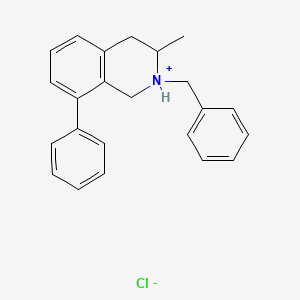
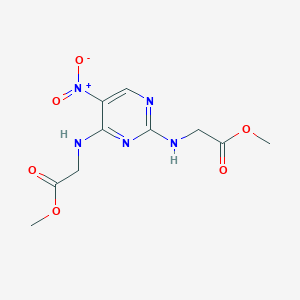
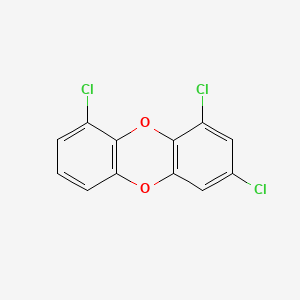

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
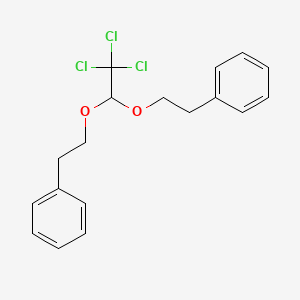
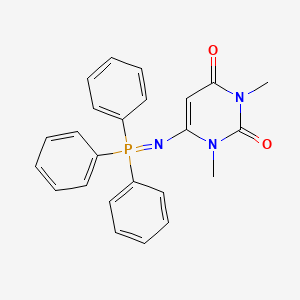
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
